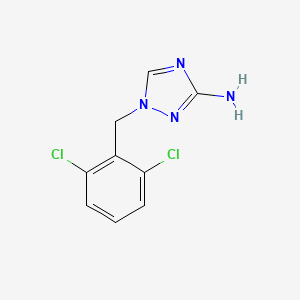

1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a 2,6-dichlorobenzyl group at the N1 position and an amine group at the C3 position. Its molecular formula is C₉H₈Cl₂N₄, with a molecular weight of 243.10 g/mol and a CAS registry number of 832737-21-0 . The compound is typically synthesized to a purity of 95% and is of interest in pharmaceutical and agrochemical research due to its heterocyclic framework, which is known to exhibit diverse bioactivity, including antifungal and enzyme-inhibitory properties.

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSGRBOJRXXVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,2,4-triazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and yield of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid (CH3COOH).

Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of corresponding oxidized products, such as triazole N-oxides.

Reduction: Formation of reduced products, such as triazole amines.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Table 1: Synthesis Conditions

| Reagent | Role |

|---|---|

| 2,6-Dichlorobenzyl chloride | Alkylating agent |

| 1H-1,2,4-triazol-3-amine | Nucleophile |

| Potassium carbonate | Base for nucleophilic substitution |

| Dimethylformamide (DMF) | Solvent |

Antimicrobial Properties

Research indicates that 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial activity , particularly against fungal and bacterial strains.

Antifungal Activity

The compound inhibits ergosterol synthesis in fungal cell membranes, leading to cell death. This mechanism is similar to established antifungal agents like fluconazole.

Antibacterial Activity

In vitro studies have shown that this compound is effective against various bacterial strains including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective growth inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Comparison Agent |

|---|---|---|

| E. coli | 16 | Amoxicillin |

| Klebsiella pneumoniae | 32 | Ciprofloxacin |

| Staphylococcus aureus | 8 | Methicillin |

Applications in Pharmaceuticals

Given its promising biological activities, this compound has potential applications in drug development. It can serve as a lead compound for designing new antifungal and antibacterial agents.

Case Study: Development of Antifungal Agents

A recent study explored the modification of triazole derivatives to enhance their antifungal properties. The introduction of various substituents on the triazole ring was found to significantly improve efficacy against resistant fungal strains.

Applications in Agriculture

The compound's antimicrobial properties also make it suitable for agricultural applications as a fungicide or bactericide. Its effectiveness against plant pathogens can help improve crop yields and reduce losses due to diseases.

Case Study: Efficacy as a Fungicide

Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops like wheat and corn .

Applications in Material Science

In addition to its biological applications, this compound can also be utilized in material science for developing coatings with antimicrobial properties. Such materials can be used in healthcare settings to reduce infection risks.

Case Study: Development of Antimicrobial Coatings

Research has shown that incorporating this triazole derivative into polymer matrices enhances their antibacterial properties without compromising mechanical strength.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other enzymes and proteins involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine, it is compared below with three analogous compounds:

Structural and Physicochemical Comparison

Key Observations :

- Bioactivity Implications : The sulfonamide group in the third compound (CAS 113171-13-4) increases polarity (PSA = 122.14 Ų), likely improving solubility but reducing membrane permeability compared to the dichlorobenzyl-amine derivative .

Spectroscopic and Analytical Data

- This compound: While direct NMR data are unavailable in the provided evidence, its structural analogs (e.g., dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine) exhibit distinct aromatic proton signals at δ 7.74–7.43 ppm and methylene resonances at δ 3.71 ppm, suggesting similar diagnostic peaks for the dichlorobenzyl group .

- Sulfonamide Derivative : The sulfonamide group in CAS 113171-13-4 would likely show characteristic S=O stretching vibrations near 1350–1150 cm⁻¹ in IR spectroscopy, absent in the dichlorobenzyl-amine compound .

Biological Activity

1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the triazole ring, which influences its pharmacological properties. Below is a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 243.09 g/mol. The synthesis typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate or sodium hydroxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies indicate that this compound possesses antifungal and antibacterial properties:

- Antifungal Activity : The compound is believed to inhibit ergosterol synthesis in fungal cell membranes, leading to cell death. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole .

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective growth inhibition comparable to standard antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Ergosterol Synthesis : This is crucial for maintaining fungal cell membrane integrity.

- DNA Gyrase Inhibition : Some studies suggest that triazole compounds act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .

Comparative Analysis with Other Triazole Derivatives

To understand the unique properties of this compound, it is beneficial to compare it with other known triazole derivatives:

| Compound Name | Type | Mechanism of Action | Activity Level |

|---|---|---|---|

| Fluconazole | Antifungal | Ergosterol synthesis inhibition | High |

| Itraconazole | Antifungal | Ergosterol synthesis inhibition | High |

| Voriconazole | Antifungal | Ergosterol synthesis inhibition | Broad-spectrum |

| This compound | Antifungal/Bacterial | Ergosterol synthesis & DNA gyrase inhibition | Moderate to High |

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

- Antibacterial Screening : A study published in PMC reported that newly synthesized triazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was employed to measure zones of inhibition .

- Antifungal Efficacy : Another research article highlighted the antifungal potential of triazole derivatives against various fungal strains. The study focused on the structure-activity relationship (SAR) which indicates that modifications in the substituent groups can enhance antifungal efficacy .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1H-1,2,4-triazol-3-amine with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of triazole to benzyl chloride) and using catalytic KI to enhance reactivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the purity and structural integrity of this compound verified in academic settings?

- Methodological Answer : Purity is confirmed using reversed-phase HPLC (C18 column, mobile phase: 70% methanol/30% water, UV detection at 254 nm) . Structural characterization employs:

- NMR : NMR (DMSO-d₆) shows peaks for the triazole NH₂ (δ 6.8–7.2 ppm) and benzyl CH₂ (δ 5.3–5.5 ppm) .

- HRMS : Exact mass [M+H]⁺ = 243.10 (C₉H₈Cl₂N₄) .

- XRD : Crystallographic data (if single crystals are obtained) validate bond angles and planarity of the triazole ring .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in biological assays?

- Methodological Answer : The compound has low aqueous solubility (≤1 mg/mL in water at 25°C) due to its hydrophobic 2,6-dichlorobenzyl group. For in vitro assays, dissolve in DMSO (stock solutions at 10–50 mM) and dilute in PBS or cell culture media (final DMSO ≤0.1%). LogP (calculated) ≈ 3.2 indicates moderate lipophilicity, requiring attention to membrane permeability in cellular studies .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzyl substituent influence the compound’s biological activity compared to other aryl-substituted analogs?

- Methodological Answer : The 2,6-dichloro substitution enhances steric bulk and electron-withdrawing effects, improving binding to targets like P2X7 receptors. Comparative SAR studies show that replacing 2,6-dichlorophenyl with 4-fluorophenyl reduces antagonist activity by ~50% in calcium flux assays . Computational docking (e.g., AutoDock Vina) predicts stronger van der Waals interactions with hydrophobic receptor pockets .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across different studies for this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:

- Use HEK293 cells stably expressing human P2X7 receptors.

- Pre-incubate cells with compound (30 min) before ATP challenge.

- Normalize data to positive controls (e.g., AZ10606120) .

Q. How can crystallization challenges for X-ray diffraction studies of this compound be addressed?

- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes single-crystal growth. If twinning occurs, use SHELXD for structure solution and refine with SHELXL (anisotropic displacement parameters for Cl and N atoms) . For poor diffraction, consider co-crystallization with cyclodextrins or salts (e.g., sodium tartrate) to improve lattice packing .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

- Methodological Answer : Under heat (40°C, 75% RH, 4 weeks), hydrolysis of the triazole-amine bond generates 1H-1,2,4-triazol-3-amine (CAS 61-82-5) and 2,6-dichlorobenzyl alcohol. Monitor via LC-MS (negative ion mode) and quantify degradation using calibration curves. Store the compound at -20°C in amber vials under argon to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.